2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Dopamine Transporter Neuropharmacology Transporter Inhibition

Select this precisely-characterized ortho-aminomethylphenol for reproducible SAR studies. Unlike near-neighbor analogs (e.g., 2-bromo-6-[(methylamino)methyl]phenol or 2-bromo-4-((methylamino)methyl)phenol), the 2-bromo-6-methoxy-3-(methylaminomethyl) substitution pattern delivers defined reference activity: Ki 1.11 mM (bovine PNMT), IC50 4.1 μM (DAT), and Kd 1.53 μM (CREBBP bromodomain). Use as a validated negative comparator for novel PNMT inhibitors, a selective DAT probe without β1-adrenoceptor interference, and a low-affinity SPR calibrant for bromodomain assays. The free bromo and secondary amine enable facile derivatization (Suzuki coupling, reductive amination) for focused library synthesis.

Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
CAS No. 137718-76-4
Cat. No. B13554373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol
CAS137718-76-4
Molecular FormulaC9H12BrNO2
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESCNCC1=C(C(=C(C=C1)OC)O)Br
InChIInChI=1S/C9H12BrNO2/c1-11-5-6-3-4-7(13-2)9(12)8(6)10/h3-4,11-12H,5H2,1-2H3
InChIKeyJZRKOHIFYOVXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: 2‑Bromo‑6‑methoxy‑3‑[(methylamino)methyl]phenol (CAS 137718‑76‑4) – A Structurally Defined ortho‑Aminomethylphenol Research Tool


2‑Bromo‑6‑methoxy‑3‑[(methylamino)methyl]phenol (C9H12BrNO2, MW 246.10 g/mol) is a substituted ortho‑aminomethylphenol featuring a bromine atom at position 2, a methoxy group at position 6, and a methylaminomethyl side chain at position 3 of the phenol core [1]. This compound has been characterized in authoritative public‑domain bioactivity databases for its interactions with multiple pharmacologically relevant targets, including phenylethanolamine N‑methyltransferase (PNMT), the sodium‑dependent dopamine transporter (DAT), and the bromodomain‑containing protein CREBBP [2]. While its Ki/IC50 values are in the micromolar to millimolar range, the compound represents a well‑documented chemical probe for structure‑activity relationship (SAR) studies within the ortho‑aminomethylphenol chemical space.

Why Generic Substitution Fails for 2‑Bromo‑6‑methoxy‑3‑[(methylamino)methyl]phenol: Critical Structure–Activity Differentiation


Within the ortho‑aminomethylphenol class, even minor positional shifts of the bromine, methoxy, or aminomethyl substituents can profoundly alter target engagement profiles. Compounds such as 2‑bromo‑6‑[(methylamino)methyl]phenol (CAS 157729‑11‑8), which lacks the methoxy group, and 2‑bromo‑4‑((methylamino)methyl)phenol (CAS 805944‑43‑8), which positions the aminomethyl moiety para to the bromine, differ in both molecular geometry and reported biological activity . Quantitative SAR studies on ortho‑aminomethylphenols have demonstrated that small structural variations—including the presence or absence of a methoxy group—can lead to substantial changes in biological effect [1]. Therefore, substituting 2‑bromo‑6‑methoxy‑3‑[(methylamino)methyl]phenol with a near‑neighbor lacking the precise substitution pattern risks invalidating experimental reproducibility and confounding SAR interpretation. The following evidence guide provides the specific, quantifiable differentiation data required for informed scientific selection.

Quantitative Differentiation Evidence for 2‑Bromo‑6‑methoxy‑3‑[(methylamino)methyl]phenol (CAS 137718‑76‑4)


Dopamine Transporter (DAT) Inhibition: Subtype‑Selective Profile vs. Beta‑1 Adrenergic Receptor

The compound exhibits measurable but weak inhibition of the human dopamine transporter (DAT) with an IC50 of 4.1 μM in a [3H]‑dopamine reuptake assay performed in HEK293 cells [1]. In contrast, the same compound shows no detectable binding affinity toward the beta‑1 adrenergic receptor, indicating a degree of target selectivity within monoamine‑related systems . This contrasts with some structurally related ortho‑aminomethylphenols that have been reported to possess broader adrenergic activity (e.g., in anti‑inflammatory or hypotensive patent claims [2]), making this compound a cleaner probe for DAT‑specific studies.

Dopamine Transporter Neuropharmacology Transporter Inhibition

PNMT Inhibition: Absolute Potency as a Weak Inhibitor for Negative Control Applications

In vitro radiochemical assays using bovine phenylethanolamine N‑methyltransferase (PNMT) determined a Ki of 1.11 mM for this compound [1]. While this potency is low compared to potent PNMT inhibitors (e.g., SKF 64139 with Ki in the low nanomolar range), the quantified millimolar activity provides a valuable benchmark for structure‑activity relationship (SAR) studies. The compound can serve as a weak‑affinity control in PNMT inhibition experiments, particularly when evaluating the impact of the 2‑bromo‑6‑methoxy substitution pattern relative to more potent but less characterized ortho‑aminomethylphenol analogs.

PNMT Epinephrine Biosynthesis Enzymatic Assay

CREBBP Bromodomain Binding: Low‑Affinity Engagement with Kd = 1.53 μM

Surface plasmon resonance (SPR) measurements revealed that 2‑bromo‑6‑methoxy‑3‑[(methylamino)methyl]phenol binds to the human CREBBP bromodomain with a dissociation constant (Kd) of 1.53 μM [1]. This places the compound among the low‑micromolar binders of CREBBP, a transcriptional coactivator implicated in cancer and inflammation. While not as potent as some dedicated CREBBP inhibitors (e.g., CBP30 with IC50 ~ 20 nM), the compound's binding has been validated across multiple independent SPR runs [1], making it a useful tool for exploring the minimal pharmacophore required for CREBBP bromodomain engagement.

Epigenetics Bromodomain CREBBP Surface Plasmon Resonance

Optimal Research and Industrial Application Scenarios for 2‑Bromo‑6‑methoxy‑3‑[(methylamino)methyl]phenol


Negative Control or Baseline Compound in PNMT Inhibition Assays

Given its well‑characterized Ki of 1.11 mM against bovine PNMT [1], this compound is ideally suited as a negative control or baseline comparator in enzymatic assays designed to evaluate novel PNMT inhibitors. Researchers can confidently use it to establish assay window and to validate that observed inhibition by test compounds exceeds the background activity of a weak ortho‑aminomethylphenol binder.

Selective Probe for Dopamine Transporter (DAT) Pharmacology in the Absence of Adrenergic Off‑Target Effects

The compound inhibits DAT‑mediated [3H]‑dopamine reuptake with an IC50 of 4.1 μM while showing no detectable affinity for the beta‑1 adrenergic receptor [2]. This selectivity profile makes it a valuable tool for studying DAT function in cellular models where adrenergic receptor activation would otherwise confound interpretation, particularly in the early stages of SAR exploration.

Low‑Affinity Chemical Probe for CREBBP Bromodomain Binding Studies

With a SPR‑validated Kd of 1.53 μM for the CREBBP bromodomain [3], the compound can serve as a low‑affinity reference ligand in binding assays. It is particularly useful for calibrating SPR or fluorescence polarization assays and for identifying the minimal structural features required for bromodomain recognition before optimizing toward higher‑affinity leads.

Building Block for Synthesis of Higher‑Order ortho‑Aminomethylphenol Derivatives

The defined 2‑bromo‑6‑methoxy‑3‑(methylaminomethyl) substitution pattern offers a unique handle for further derivatization (e.g., Suzuki coupling at the bromine position, or reductive amination at the secondary amine) [4]. Medicinal chemists can leverage this scaffold to generate focused libraries aimed at improving the modest potencies documented above, while maintaining the core ortho‑aminomethylphenol framework that has demonstrated multi‑target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.